

# Spectroscopic comparison of "2-Amino-4-(methoxycarbonyl)benzoic acid" and its analogues

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## Compound of Interest

Compound Name:	2-Amino-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B105353

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## Spectroscopic Comparison of 2-Amino-4-(methoxycarbonyl)benzoic acid and Its Analogues

For distribution among: Researchers, scientists, and drug development professionals.

This guide offers an objective spectroscopic comparison of **2-Amino-4-(methoxycarbonyl)benzoic acid** against a selection of its structural analogues. By presenting key experimental data, this document aims to facilitate compound identification, structural elucidation, and comparative analysis for professionals in the chemical and pharmaceutical sciences. The analogues chosen for comparison include 2-Aminobenzoic acid, Methyl 4-aminobenzoate, and Methyl 4-nitrobenzoate, allowing for an examination of the spectroscopic effects of altering substituent positions and functional groups.

## Comparative Spectroscopic Data

The following table summarizes key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound and its selected analogues. This side-by-side presentation allows for rapid assessment of spectral differences.

Compound Name	Structure	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	Key IR ( $\nu$ , $\text{cm}^{-1}$ )	MS ( $m/z$ , $[\text{M}]^+$ )
2-Amino-4-(methoxycarbonyl)benzoic acid		Data not publicly available.	Data not publicly available.	Data not publicly available.	195.17[1]
2-Aminobenzoic acid (Anthranilic Acid)		Aromatic H: 6.6-7.9, NH <sub>2</sub> : (variable), COOH: (variable)	Aromatic C: 111-151, C=O: ~170	3300-2500 (O-H), 3400-3200 (N-H), 1700-1680 (C=O)[2][3]	137.14[2][4]
Methyl 4-aminobenzoate		Aromatic H (d): 7.8, Aromatic H (d): 6.6, NH <sub>2</sub> : 4.1 (br s), OCH <sub>3</sub> : 3.8 (s)	Aromatic C: 113-152, C=O: ~167, OCH <sub>3</sub> : ~51	3400-3200 (N-H), 1710-1680 (C=O), 1280 (C-O)[5]	151.16[6][7]
Methyl 4-nitrobenzoate		Aromatic H (d): 8.3, Aromatic H (d): 8.2, OCH <sub>3</sub> : 4.0 (s)	Aromatic C: 123-150, C=O: ~165, OCH <sub>3</sub> : ~53[8]	1720 (C=O), 1520 & 1350 (NO <sub>2</sub> )[9]	181.15[10][11][12]

Note: NMR chemical shifts ( $\delta$ ) are approximate and can vary based on solvent and concentration. IR frequencies ( $\nu$ ) denote characteristic stretching vibrations. Mass spectrometry (MS) values correspond to the molecular ion.

## Experimental Protocols

The methodologies outlined below represent standard procedures for the spectroscopic analysis of the compounds cited in this guide.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution spectrometer (e.g., Bruker or Jeol, 300-500 MHz) was used for analysis.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- $^1\text{H}$  NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters included a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Proton-decoupled spectra were obtained over a spectral width of approximately 220 ppm. A longer relaxation delay (2-5 seconds) and a greater number of scans were utilized to ensure the detection of all carbon signals.

## 2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, was employed.
- Sample Preparation: For solid samples, a small amount was placed directly onto the ATR crystal. Alternatively, a KBr pellet was prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Data Acquisition: Spectra were typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Data were averaged over 16 to 32 scans with a spectral resolution of  $4\text{ cm}^{-1}$  to improve signal quality.

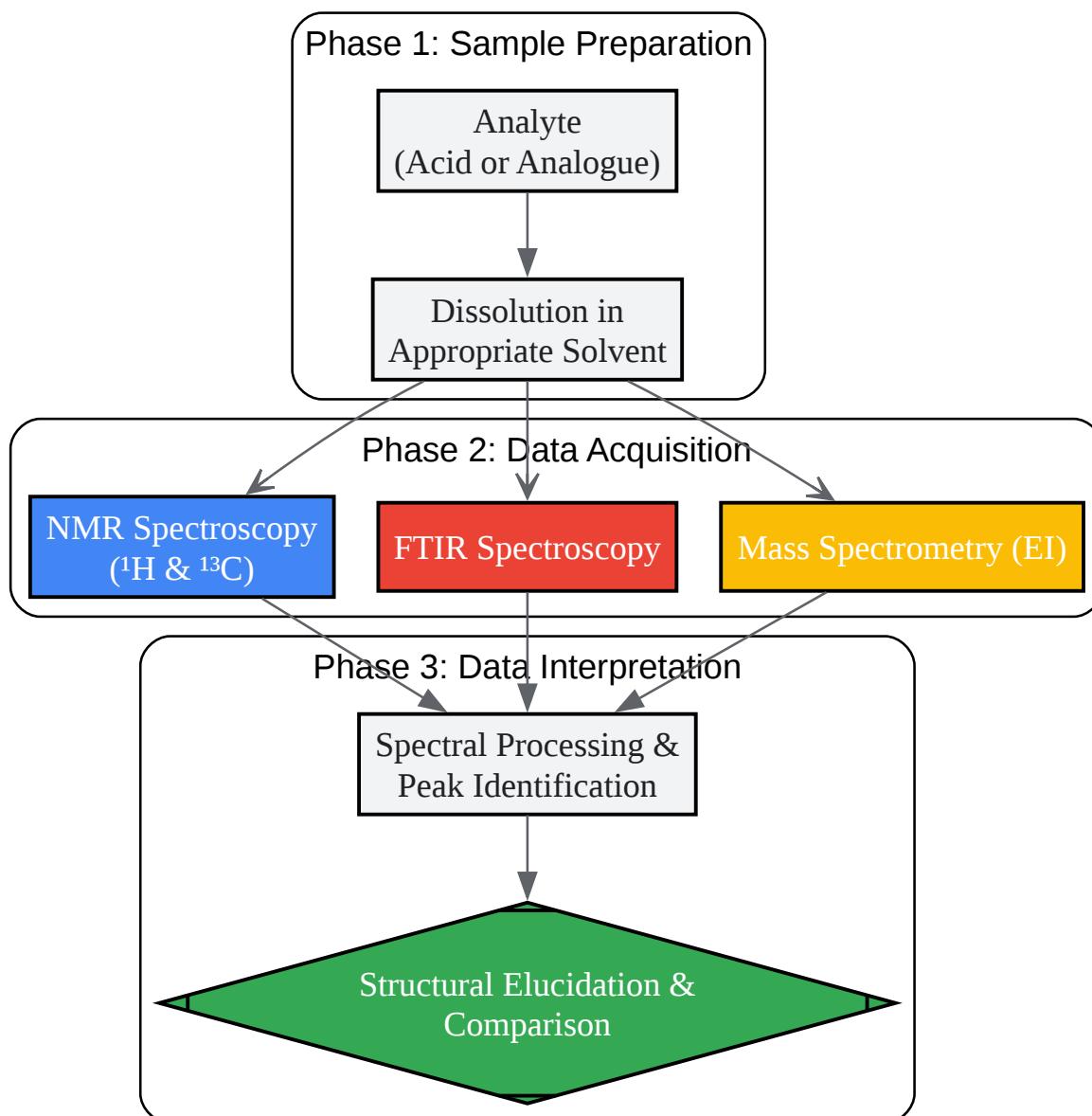
## 3. Mass Spectrometry (MS)

- Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, was used.
- Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC-MS system. The GC column separated the analyte from the solvent and any impurities before introduction into the ion source.

- Ionization and Analysis: In the ion source, molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole) and detected.

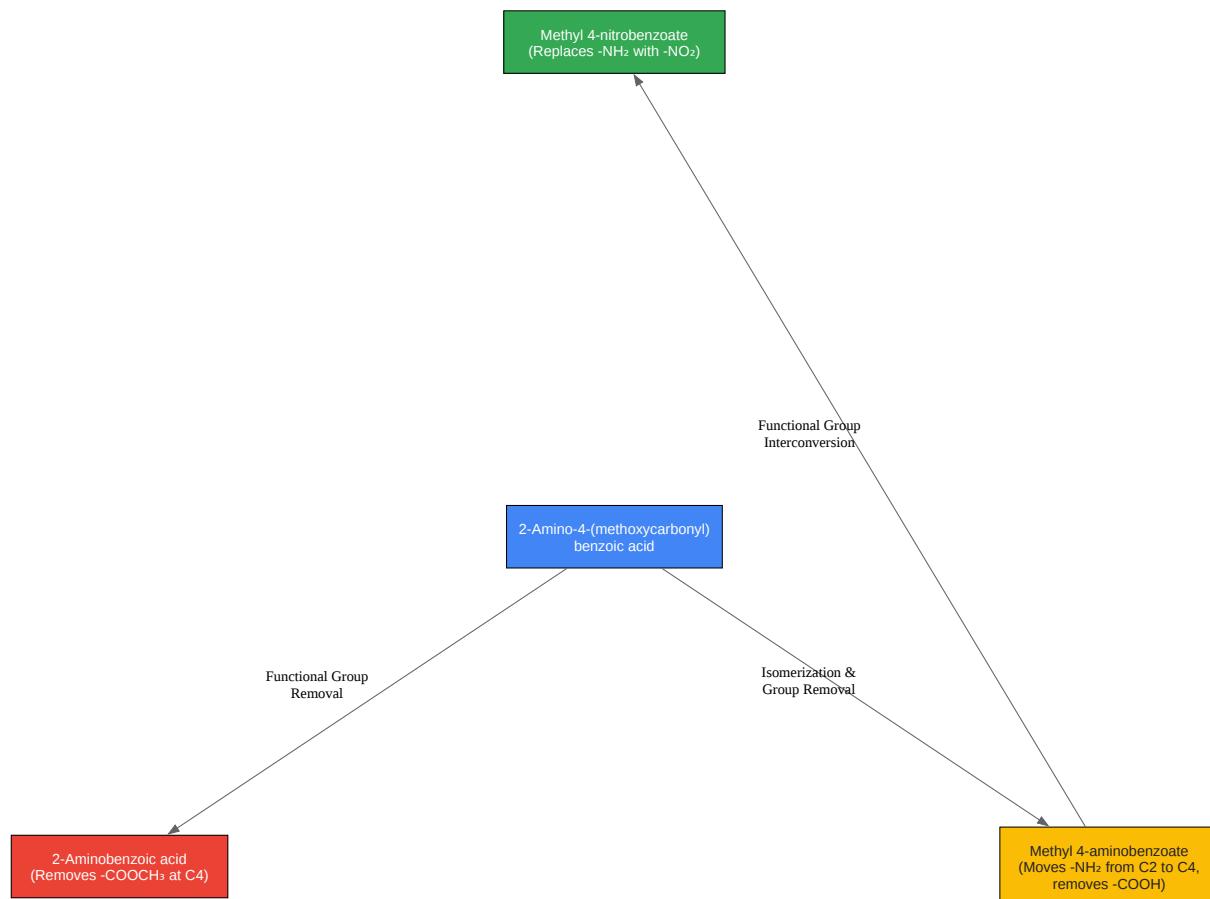
## Visualizations

The following diagrams illustrate the logical workflow of the analytical process and the structural relationships between the compared molecules.



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Caption: Workflow for Spectroscopic Characterization.



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